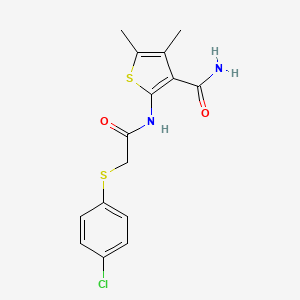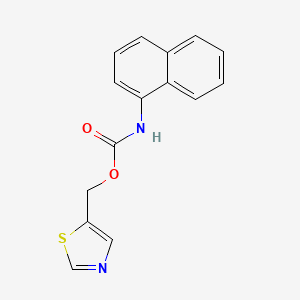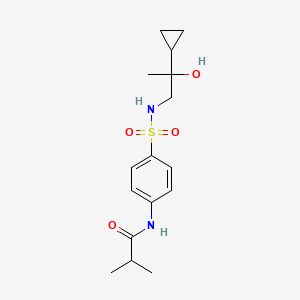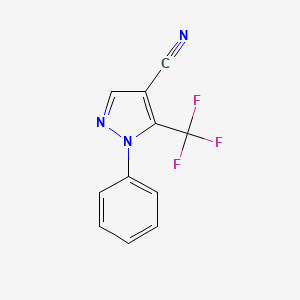
2-(2-((4-Chlorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an acetamide group, and a thioether linkage. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The acetamide group (-CO-NH2) is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2). The thioether linkage (-S-) is a functional group consisting of a sulfur atom connected to two carbon atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The thiophene ring, for example, is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions under certain conditions . The acetamide group could participate in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of thiophene derivatives, which are structurally related to the compound . For instance, Bhattacharjee et al. (2011) synthesized 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and its Schiff bases, characterizing them through IR, 1H NMR, and Mass spectral data. This work underscores the methods for synthesizing thiophene derivatives and the importance of their structural elucidation (Bhattacharjee, Saravanan, & Mohan, 2011).
Antimicrobial and Anticancer Activities
Research into thiophene derivatives has also explored their potential antimicrobial and anticancer activities. Talupur, Satheesh, & Chandrasekhar (2021) conducted antimicrobial evaluation and docking studies on thiophene-2-carboxamides, revealing their potential as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, Atta & Abdel‐Latif (2021) investigated the anticancer activity of new thiophene derivatives, finding significant inhibitory activity against various cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Optical Properties and Material Science
The study of thiophene derivatives extends into material science, where their optical properties are of interest. Bogza et al. (2018) synthesized and investigated the optical properties of 2-functionally substituted thieno[3,2-c]quinolines, demonstrating their potential application as invisible ink dyes due to moderate to high fluorescence quantum yields (Bogza et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .
Future Directions
The future research directions for this compound could include further studies to determine its physical and chemical properties, its biological activity, and its potential uses. For example, it could be studied as a potential pharmaceutical compound, or as a building block for the synthesis of other complex molecules .
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S2/c1-8-9(2)22-15(13(8)14(17)20)18-12(19)7-21-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVJDLRDTWOBMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CSC2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-Chlorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2361057.png)
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2361059.png)
![N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2361060.png)
![4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2361062.png)

![4-Methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2361066.png)
![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)
![N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide](/img/structure/B2361069.png)



![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)